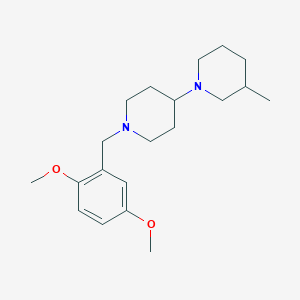![molecular formula C21H27FN4 B247047 1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247047.png)
1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a selective serotonin receptor agonist and has been shown to have potential therapeutic effects for a range of neurological disorders.
Wirkmechanismus
1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine is a selective serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. Specifically, this compound has been shown to have high affinity for the 5-HT1A and 5-HT2A receptors. Activation of these receptors has been linked to a range of neurological effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine are complex and not fully understood. However, studies have shown that this compound can modulate serotonin signaling in the brain, leading to changes in mood, cognition, and behavior. Additionally, this compound has been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine for lab experiments is its selectivity for serotonin receptors. This compound can be used to study the function of specific serotonin receptor subtypes in the brain. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine. One area of interest is the potential therapeutic applications of this compound for neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects. Finally, this compound may have applications as a tool for studying the function of serotonin receptors in the brain.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine involves a multi-step process that starts with the reaction of 4-piperidinone hydrochloride with 2-fluoroaniline. This reaction results in the formation of 1-(2-Fluorophenyl)-4-piperidinone, which is then reacted with 4-(pyridin-4-ylmethyl)piperidine to form the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine has been extensively studied for its potential applications in the field of neuroscience. This compound has been shown to have potential therapeutic effects for a range of neurological disorders, including depression, anxiety, and schizophrenia. Additionally, this compound has been shown to have potential as a tool for studying the function of serotonin receptors in the brain.
Eigenschaften
Produktname |
1-(2-Fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
|---|---|
Molekularformel |
C21H27FN4 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H27FN4/c22-20-3-1-2-4-21(20)26-15-13-25(14-16-26)19-7-11-24(12-8-19)17-18-5-9-23-10-6-18/h1-6,9-10,19H,7-8,11-17H2 |
InChI-Schlüssel |
WVWKHQPTTFAKPD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=NC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(Pyrrolidin-1-yl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B246966.png)






![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)

![1-(2-Fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine](/img/structure/B246985.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)
